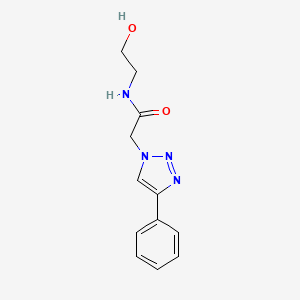
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HPTA is a white crystalline powder that belongs to the class of triazole derivatives. It has a molecular formula of C11H13N3O2 and a molecular weight of 223.24 g/mol. HPTA is a versatile compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of HPTA is not fully understood. However, studies have suggested that HPTA exerts its biological effects by inhibiting various enzymes and signaling pathways. HPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. HPTA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that regulates various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
HPTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HPTA can induce apoptosis and cell cycle arrest in cancer cells. HPTA has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that HPTA can inhibit tumor growth in animal models of cancer. HPTA has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. In agriculture, HPTA has been shown to enhance the growth and yield of crops by promoting root growth and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
HPTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. HPTA is also a versatile compound that can be used in various assays and experiments. However, there are also some limitations to using HPTA in lab experiments. HPTA is a relatively new compound, and its biological effects are not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of HPTA and its potential applications in various fields.
Orientations Futures
There are several future directions for research on HPTA. In medicine, further studies are needed to determine the efficacy of HPTA as an anticancer agent and its potential applications in the treatment of neurodegenerative disorders. In agriculture, further studies are needed to determine the optimal conditions for using HPTA as a plant growth regulator. In materials science, further studies are needed to determine the potential applications of HPTA in the synthesis of MOFs and other porous materials. Overall, HPTA is a promising compound that has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
HPTA can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-amino-2-methyl-1-propanol with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields HPTA as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
HPTA has been extensively studied for its potential applications in various scientific fields. In medicine, HPTA has shown promising results as a potential anticancer agent. Studies have shown that HPTA can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HPTA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, HPTA has been studied for its potential use as a plant growth regulator. HPTA has been shown to enhance the growth and yield of crops such as rice, wheat, and maize. In materials science, HPTA has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-7-6-13-12(18)9-16-8-11(14-15-16)10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYAGWWIQDDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)cyclohexyl]-3-(pyridin-3-ylmethoxy)benzamide](/img/structure/B6641329.png)
![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)

![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)

![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)